Methyl 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzoate
Description
Methyl 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzoate (CAS: 214472-41-0) is a benzoate ester derivative featuring a 2-amino group, a 4-methoxy substituent, and a 5-(3-morpholinopropoxy) chain. Its molecular formula is C₁₆H₂₄N₂O₅, with a molecular weight of 324.38 g/mol . This compound is primarily utilized as a synthetic intermediate in pharmaceuticals, particularly in the synthesis of quinazoline-based antitumor agents like gefitinib . The morpholine moiety and propoxy linker enhance its solubility and bioavailability, making it critical for drug development .
Properties
IUPAC Name |
methyl 2-amino-4-methoxy-5-(3-morpholin-4-ylpropoxy)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5/c1-20-14-11-13(17)12(16(19)21-2)10-15(14)23-7-3-4-18-5-8-22-9-6-18/h10-11H,3-9,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJJAQKKQNIWOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)C(=O)OC)OCCCN2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzoate typically involves several steps. One common method starts with the reaction of 2-amino-4-methoxybenzoic acid with 3-chloropropylmorpholine in the presence of a base to form the intermediate compound. This intermediate is then esterified using methanol and an acid catalyst to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the nitro group results in the formation of aniline derivatives .
Scientific Research Applications
Methyl 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzoate involves its interaction with specific molecular targets. In the case of gefitinib synthesis, the compound acts as a precursor that undergoes further chemical transformations to produce the active drug. The molecular targets and pathways involved include inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in cell proliferation and survival .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights structural differences and similarities between methyl 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzoate and related benzoate derivatives:
Key Observations :
- Morpholine vs. Nitrile Groups: The replacement of the nitrile group in 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile with a benzoate ester in the target compound improves its reactivity in cyclization steps during gefitinib synthesis .
- Bioactivity: Unlike methyl benzoate, which exhibits insecticidal properties, the target compound’s morpholine and amino groups confer specificity for antitumor applications .
- Enzyme Inhibition : Methyl 2,4-dihydroxy-3,6-dimethyl benzoate shows α-glucosidase inhibitory activity due to hydroxyl and methyl groups, absent in the morpholine-containing target compound .
Biological Activity
Methyl 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzoate is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Amino Group : Enhances interaction with biological targets.
- Methoxy Group : Increases lipophilicity, improving membrane permeability.
- Morpholinopropoxy Group : Contributes to solubility and bioavailability.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The mechanism involves:
- Inhibition of Cell Proliferation : The compound has shown potential in inhibiting the growth of cancer cells through cell cycle arrest.
- Induction of Apoptosis : It promotes programmed cell death via pathways involving caspases and Bcl-2 family proteins, which are crucial in regulating apoptosis.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In a study involving the NCI 60-cell line panel, the compound demonstrated growth inhibition concentrations (GI50) in the nanomolar range across multiple cancer types, indicating potent anticancer activity.
| Cell Line | GI50 (nM) | Mechanism |
|---|---|---|
| U87 (Glioblastoma) | 200 ± 60 | G2/M phase arrest |
| BE (Neuroblastoma) | 18.9 | Induces apoptosis via caspase activation |
| SK (Various cancers) | >300 | Cell cycle disruption |
Case Studies
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Study on Glioblastoma and Neuroblastoma :
- A comparative analysis revealed that this compound was significantly more effective than standard chemotherapeutics in inducing apoptosis in resistant cell lines. The study reported a marked increase in apoptotic cells and cell cycle arrest in the G2/M phase after treatment with this compound.
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Combination Therapy with Radiation :
- In another investigation, the compound was combined with ionizing radiation, resulting in enhanced cytotoxicity. Less than 0.5% of cells retained reproductive integrity post-treatment, demonstrating its potential as a radiosensitizer.
Research Findings
Further studies have explored the pharmacological properties of this compound:
- Hydrophobicity and Bioavailability : Increased hydrophobicity has been correlated with improved brain uptake after oral administration, suggesting its utility in treating central nervous system tumors.
- Target Interaction Studies : Molecular docking studies indicate that the compound binds effectively to target proteins involved in cancer progression, which may explain its potent biological effects.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Methyl 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzoate, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution (SN2) at the 5-position of the benzoate scaffold using 3-morpholinopropanol under basic conditions (e.g., K₂CO₃ in DMF). Key intermediates like 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile (CAS 675126-27-9) are often generated first, followed by hydrolysis and esterification . Optimizing reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for morpholinopropanol) can mitigate side products like over-alkylation. Purity is monitored via HPLC (≥98%) .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and substituent orientation?
- Methodological Answer : Use - and -NMR to resolve the methoxy (-OCH₃), morpholine (N-CH₂), and amino (-NH₂) groups. For crystallographic confirmation, single-crystal X-ray diffraction (employing SHELXL for refinement) is ideal, though the compound’s solubility may require co-crystallization with acetic acid . Mass spectrometry (ESI-MS) validates molecular weight (theoretical: 338.38 g/mol) and fragmentation patterns .
Q. What stability considerations are critical for handling and storing this compound in laboratory settings?
- Methodological Answer : The compound is hygroscopic and light-sensitive. Store under inert gas (Ar/N₂) at –20°C in amber vials. Degradation products (e.g., hydrolysis of the morpholine ring) can be detected via TLC (silica gel, CH₂Cl₂/MeOH 9:1). Avoid prolonged exposure to acidic/basic conditions, which cleave the ester group .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound, and how do these correlate with experimental spectroscopic data?
- Methodological Answer : Use B3LYP/6-311+G(d,p) to compute HOMO-LUMO gaps, partial charges, and vibrational frequencies. Compare computed IR spectra with experimental FT-IR to validate morpholine ring puckering and hydrogen bonding. Discrepancies in amino group acidity (predicted vs. experimental pKa) may arise from solvent effects .
Q. What strategies are effective for analyzing contradictory solubility data between computational predictions and experimental results?
- Methodological Answer : LogP predictions (e.g., XLogP3 ≈ 2.1) often underestimate experimental solubility in polar aprotic solvents (DMSO > DMF). Use Hansen solubility parameters and molecular dynamics simulations to model solvent interactions. Experimental discrepancies may arise from polymorphic forms or aggregation .
Q. How can structure-activity relationship (SAR) studies guide modifications to enhance biological activity (e.g., kinase inhibition)?
- Methodological Answer : Replace the morpholine moiety with piperidine (lower steric bulk) or introduce electron-withdrawing groups (e.g., -CF₃) at the 4-methoxy position. Test analogs in kinase inhibition assays (EGFR, HER2) using gefitinib as a reference. IC₃₀ values correlate with substituent electronic profiles .
Q. What experimental approaches resolve ambiguities in the compound’s metabolic pathways during in vitro ADME studies?
- Methodological Answer : Incubate with human liver microsomes (HLMs) and monitor metabolites via LC-MS/MS. Major Phase I metabolites include O-demethylation (CYP2C19-mediated) and morpholine ring oxidation. Conflicting data on glucuronidation rates require UDPGA cofactor titration and recombinant UGT isoform screening .
Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
